molecular formula C22H20ClN3OS B11544390 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311327-30-7

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11544390
CAS No.: 311327-30-7
M. Wt: 409.9 g/mol
InChI Key: PMHRFWBGNWFMPK-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative characterized by a multi-substituted bicyclic framework. Its structure includes a 4-chlorophenyl group at position 1, a thiophen-2-yl moiety at position 4, and a nitrile group at position 3, with two methyl groups at position 5.

Properties

CAS No.

311327-30-7

Molecular Formula

C22H20ClN3OS

Molecular Weight

409.9 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H20ClN3OS/c1-22(2)10-16-20(17(27)11-22)19(18-4-3-9-28-18)15(12-24)21(25)26(16)14-7-5-13(23)6-8-14/h3-9,19H,10-11,25H2,1-2H3

InChI Key

PMHRFWBGNWFMPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=CS4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The mechanism proceeds through three stages:

  • Knoevenagel Condensation : Aldehydes react with malononitrile to form α,β-unsaturated intermediates.

  • Michael Addition : 1,3-Dicarbonyl compounds (e.g., dimedone) undergo nucleophilic attack on the unsaturated intermediate.

  • Cyclization and Tautomerization : Ammonium acetate facilitates cyclization, yielding the hexahydroquinoline core.

For the target compound, 4-chlorobenzaldehyde and thiophene-2-carbaldehyde serve as aldehyde precursors, introducing the 4-chlorophenyl and thiophen-2-yl substituents, respectively.

Catalyst Systems and Optimization

Ionic Liquid Catalysis

The [H₂-DABCO][HSO₄]₂ ionic liquid enhances reaction rates by stabilizing charged intermediates through hydrogen bonding and electrostatic interactions. Key advantages include:

  • Recyclability : The catalyst retains >90% efficiency after five cycles.

  • Solvent Compatibility : Ethanol outperforms water, achieving 98% yield in 5 minutes (Table 1).

Table 1: Optimization of Reaction Conditions for Hexahydroquinoline Synthesis

ConditionCatalystSolventTime (min)Yield (%)
No catalystEtOH60<5
H₂SO₄ (0.5 mL)H₂SO₄EtOH1040
[H₂-DABCO][HSO₄]₂ (30 mg)Ionic liquidEtOH598

Alternative Catalysts

While ionic liquids are preferred for green chemistry, other systems include:

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) : Yields 80% in 10 minutes but requires stoichiometric amounts.

  • Acid Catalysts (e.g., H₂SO₄) : Less efficient (40% yield) due to side reactions.

Substrate Scope and Functional Group Tolerance

The MCR approach accommodates diverse aldehydes and 1,3-dicarbonyl precursors. For the target compound:

  • Aldehyde Selection : 4-Chlorobenzaldehyde and thiophene-2-carbaldehyde are introduced sequentially or concurrently, depending on steric and electronic factors.

  • 1,3-Dicarbonyl Component : Dimedone (5,5-dimethyl-1,3-cyclohexanedione) provides the 7,7-dimethyl-5-oxo moiety.

Critical Parameters :

  • Temperature : Room temperature (25°C) minimizes decomposition.

  • Molar Ratios : A 1:1:1:1 ratio of aldehyde, malononitrile, dimedone, and ammonium acetate ensures stoichiometric balance.

Post-Synthetic Modifications

Purification Techniques

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). The ionic liquid protocol eliminates column chromatography, reducing waste.

Characterization Data

  • IR Spectroscopy : Peaks at 3200–3440 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1660 cm⁻¹ (C=O).

  • ¹H NMR : Resonances at δ 1.10 (s, 6H, CH₃), δ 4.20 (s, 2H, NH₂), and δ 7.30–7.80 (m, aromatic H).

Industrial-Scale Considerations

Gram-Scale Synthesis

The ionic liquid method has been validated at 10-gram scales, maintaining 95% yield and >99% purity. Key adjustments include:

  • Reactor Design : Continuous-flow systems enhance mixing and heat dissipation.

  • Solvent Recovery : Ethanol is distilled and reused, lowering the E-factor to 0.8.

Environmental Impact

The process aligns with green chemistry principles:

  • Eco-Score : 87/100 (calculated using the DOZN™ tool).

  • Waste Reduction : 98% atom economy due to minimal byproducts.

Challenges and Limitations

  • Regioselectivity : Competing pathways may yield regioisomers if aldehydes lack electronic bias.

  • Sensitivity to Moisture : Anhydrous conditions are critical for high yields.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Synthesis : Visible-light-mediated protocols under investigation for enhanced stereocontrol.

  • Enzymatic Catalysis : Lipases and esterases show promise for asymmetric synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the amino and thiophene groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinolines and thiophenes.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds related to hexahydroquinolines. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested :
    • Human T-Lymphocyte Cells (CEM)
    • Human Cervix Carcinoma Cells (HeLa)
    • Colorectal Adenocarcinoma (HT-29)
    • Ovarian Carcinoma (A2780)
  • Mechanism of Action :
    • The incorporation of the hexahydroquinoline moiety appears to enhance interaction with biological targets involved in cancer cell proliferation and survival. The chiral nature of these compounds may lead to different interactions with these targets based on stereochemistry .
  • Case Studies :
    • A study published in Molecules demonstrated that specific derivatives showed promising results in inhibiting cell growth in vitro. The most active compounds were further synthesized in enantiopure forms to assess their individual antiproliferative activities .

Synthesis Techniques

The synthesis of 2-amino derivatives often involves multi-step processes that include cyclization reactions and functional group modifications:

  • General Synthetic Route :
    • Starting from readily available precursors such as substituted phenyl groups and thiophene derivatives.
    • Use of reagents like thiourea and various coupling agents to facilitate the formation of the desired hexahydroquinoline structure.
  • Yield and Purity :
    • Typical yields range from moderate to high depending on the specific synthetic pathway employed. Purity is often assessed using chromatographic techniques such as HPLC or TLC.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects :
    • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances biological activity by increasing electron density at reactive sites.
    • Variations in thiophene substitution patterns also impact potency and selectivity against cancer cell lines.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways like the PI3K/Akt pathway. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations

The hexahydroquinoline core allows extensive modifications. Key analogs differ in substituents at positions 1, 4, and 7, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Compound Name Position 1 Substituent Position 4 Substituent Position 7 Substituent Molecular Formula Key Features Reference ID
Target Compound 4-Chlorophenyl Thiophen-2-yl 7,7-Dimethyl C₂₃H₂₁ClN₄OS Thiophene enhances π-π interactions; nitrile improves solubility
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-... (CID 3446458) 3-Chlorophenyl 2,5-Dimethylthiophen-3-yl 7,7-Dimethyl C₂₅H₂₃ClF₃N₃OS Trifluoromethyl group increases metabolic stability
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-... (312275-76-6) 4-Chlorophenyl 4-(Dimethylamino)phenyl 7,7-Dimethyl C₂₅H₂₆ClN₅O Dimethylamino group enhances basicity and membrane permeability
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-... (339336-48-0) Phenyl 3,4,5-Trimethoxyphenyl 7,7-Dimethyl C₂₈H₂₉N₃O₄ Trimethoxy groups improve antioxidant activity
2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile (Co-crystal with phenanthrene derivative) 4-Chlorophenyl Benzo[h]quinoline fused ring None C₂₀H₁₂ClN₃ Extended aromatic system enhances intercalation with DNA

Physicochemical Properties

  • Lipophilicity : The thiophen-2-yl group in the target compound contributes to moderate lipophilicity (clogP ≈ 3.5), whereas the trimethoxyphenyl analog (339336-48-0) has higher clogP (~4.2) due to methoxy groups .
  • Solubility : The nitrile group (-CN) enhances aqueous solubility compared to carboxamide derivatives .
  • Hydrogen Bonding: Analogs with dimethylamino substituents (e.g., 312275-76-6) exhibit stronger hydrogen-bonding capacity, critical for target binding .

Bioactivity Trends

  • Antimicrobial Activity : Thiophene-containing derivatives show superior activity against Gram-positive bacteria (MIC = 8 µg/mL) compared to phenyl-substituted analogs (MIC = 32 µg/mL) .
  • Cytotoxicity : The trifluoromethyl analog (CID 3446458) demonstrates potent activity against HeLa cells (IC₅₀ = 1.2 µM), likely due to enhanced electrophilicity .

Biological Activity

The compound 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile , with the CAS number 311777-77-2 , is a member of the hexahydroquinoline family. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Molecular Structure

  • Molecular Formula : C27H28ClN3O4
  • Molecular Weight : 493.98 g/mol
  • Structural Features : The compound features a hexahydroquinoline core substituted with a 4-chlorophenyl group and a thiophene moiety.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation across various types of cancer, including breast and colon cancers. The specific compound under discussion has been hypothesized to possess similar mechanisms of action due to its structural analogies.

Case Study :
A study evaluated the cytotoxic effects of related quinoline derivatives against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

Compounds within this chemical class have also demonstrated antimicrobial properties. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Quinoline Derivative AE. coli15
Quinoline Derivative BS. aureus18
Quinoline Derivative CCandida albicans20

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This property is particularly relevant in the context of diseases such as rheumatoid arthritis and psoriatic arthritis.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Interference with Cell Signaling Pathways : The presence of amino and cyano groups may facilitate interactions with cellular receptors or signaling molecules.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Various synthetic routes have been reported in literature, emphasizing the versatility of the hexahydroquinoline scaffold for generating biologically active derivatives .

Example Synthetic Route

A common synthetic pathway includes:

  • Formation of the hexahydroquinoline core.
  • Introduction of the chlorophenyl and thiophene substituents via electrophilic aromatic substitution.
  • Final modifications to introduce the amino and cyano groups.

Q & A

Q. What are common synthetic routes for preparing hexahydroquinoline-carbonitrile derivatives, and how can reaction conditions be optimized?

Methodological Answer:

  • The Hantzsch-like multicomponent reaction is widely used, involving aldehydes (e.g., 4-chlorobenzaldehyde), cyclic ketones (e.g., 2-methylcyclohexanone), and ethyl cyanoacetate in ethanol under reflux with ammonium acetate as a catalyst .
  • Optimization strategies include varying solvent polarity (e.g., ethanol vs. DMF), temperature gradients (reflux vs. microwave-assisted heating), and stoichiometric ratios of reactants. Design of Experiments (DoE) frameworks can systematically identify critical parameters for yield improvement .

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry or stereochemistry?

Methodological Answer:

  • Combine single-crystal X-ray diffraction (SC-XRD) to determine absolute configuration (e.g., half-chair conformation of the cyclohexene ring and planar nitrogen-bearing rings) with 2D NMR (e.g., NOESY for spatial proximity analysis) .
  • For intermediates, use FTIR to track carbonyl (C=O) and nitrile (C≡N) functional groups and mass spectrometry (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved for hexahydroquinoline derivatives?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311G**) to model molecular geometry and compare bond lengths/angles with SC-XRD data. Discrepancies may arise from crystal packing forces (e.g., N–H⋯O hydrogen bonds inducing planarization) .
  • Validate computational models using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, halogen bonding) that influence solid-state conformations .

Q. What strategies are effective in designing bioactivity assays for derivatives of this compound, particularly for antimicrobial applications?

Methodological Answer:

  • Use molecular docking to prioritize derivatives with high affinity for target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Employ MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, correlating substituent effects (e.g., thiophene vs. chlorophenyl groups) with activity trends .

Q. How can membrane separation technologies improve the purification of reaction intermediates?

Methodological Answer:

  • Apply nanofiltration membranes (MWCO ~300–500 Da) to isolate low-molecular-weight intermediates from polymeric byproducts. Optimize transmembrane pressure and solvent composition (e.g., ethanol/water mixtures) to enhance selectivity .
  • Monitor purity via HPLC-DAD with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What mechanistic insights can be gained from kinetic studies of the cyclocondensation step in hexahydroquinoline synthesis?

Methodological Answer:

  • Conduct in situ FTIR to track nitrile consumption and imine formation. Use Eyring analysis to determine activation parameters (Δ‡H, Δ‡S) under varying temperatures .
  • Compare kinetic isotope effects (KIEs) using deuterated aldehydes to identify rate-limiting steps (e.g., Knoevenagel vs. Michael addition) .

Data Analysis and Theoretical Frameworks

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns vs. crystallographic symmetry) be reconciled?

Methodological Answer:

  • Analyze dynamic effects (e.g., ring puckering in solution) via variable-temperature NMR to detect conformational exchange broadening. SC-XRD provides static solid-state snapshots, while NMR reflects time-averaged behavior .
  • Apply density functional theory (DFT) molecular dynamics simulations to model solution-phase flexibility .

Q. What role do conceptual frameworks play in designing studies on structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Link SAR to Hammett substituent constants (σ, π) to quantify electronic effects of aromatic groups (e.g., electron-withdrawing Cl vs. electron-donating CH3) on bioactivity .
  • Use Free-Wilson analysis to deconstruct contributions of individual substituents (e.g., thiophene’s role in π-stacking) to observed activity .

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